molecular formula C12H22N2O4S B2495820 Tert-butyl 4-(1,1-dioxidothietan-3-yl)piperazine-1-carboxylate CAS No. 436852-14-1

Tert-butyl 4-(1,1-dioxidothietan-3-yl)piperazine-1-carboxylate

Cat. No. B2495820
CAS RN: 436852-14-1
M. Wt: 290.38
InChI Key: LNXTZVIQZGSTOG-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(1,1-dioxidothietan-3-yl)piperazine-1-carboxylate” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs due to its ability to bind to various receptors in the body . The compound also contains a tert-butyl group, a carboxylate ester group, and a 1,1-dioxidothietan-3-yl group .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The piperazine ring can act as a bidentate ligand, binding to metal ions through its nitrogen atoms . The carboxylate ester group can undergo hydrolysis to form a carboxylic acid and an alcohol . The 1,1-dioxidothietan-3-yl group might participate in reactions involving the sulfur atom .

Future Directions

As this is a novel compound, future research could focus on synthesizing the compound and studying its properties. It could potentially be used in the development of new drugs, given the presence of the piperazine ring . Further studies could also explore the potential reactivity of the 1,1-dioxidothietan-3-yl group .

properties

IUPAC Name

tert-butyl 4-(1,1-dioxothietan-3-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4S/c1-12(2,3)18-11(15)14-6-4-13(5-7-14)10-8-19(16,17)9-10/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXTZVIQZGSTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CS(=O)(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(1,1-dioxidothietan-3-yl)piperazine-1-carboxylate

Synthesis routes and methods

Procedure details

3-Chlorothietane 1,1-dioxide 50-1 (0.50 g, 3.56 mmol) was dissolved in n-butanol (4 mL) then triethylamine (1.08 g, 10.67 mmol) was added followed by tert-butyl piperazine-1-carboxylate 12-1 (0.66 g, 3.56 mmol). This was then stirred at 150° C. for 5 hours. Upon cooling the solid was filtered off, washed with n-butanol, ethyl ether and then purified on a silica column to afford 50-2. 1H-NMR (CDCl3): 4.10(complex, 4H); 3.46(t, 4H); 3.19(m, 1H); 2.36(t, 4H); 1.46(s, 9H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step Two

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